molecular formula C11H13N3O3 B2991995 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-71-8

6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2991995
CAS No.: 1105195-71-8
M. Wt: 235.243
InChI Key: ZDXAUSAMZUWUHP-UHFFFAOYSA-N
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Description

“6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of pharmacological effects including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Structural Exploration

A study by Ashraf et al. (2019) detailed the synthesis of novel heterocycle derivatives, including a compound closely related to 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The research focused on efficient synthesis methods, spectral techniques for structure ascertainment, and computational exploration of their electronic structures. Specifically, the study used density functional theory (DFT) and time-dependent DFT (TD-DFT) computations to analyze the electronic structures, indicating good consistency with experimental data and exploring the reactivity of the compounds through molecular electrostatic potential analysis (Ashraf et al., 2019).

Antiviral Activity

Another research avenue for pyrimidine derivatives has been in the field of antiviral activity. Hocková et al. (2003) synthesized 2,4-diaminopyrimidine derivatives showing marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus. Although not directly mentioning this compound, this study underscores the potential antiviral applications of pyrimidine derivatives (Hocková et al., 2003).

Optical and Nonlinear Optical Properties

Mohan et al. (2020) investigated the optical and nonlinear optical properties of pyrimidine-based bis-uracil derivatives, which include compounds structurally similar to this compound. The study highlighted the potential of these compounds for applications in optical devices and drug discovery, indicating their suitability for NLO device fabrications due to their significant third-order NLO properties (Mohan et al., 2020).

Antimicrobial Activity

Alwan et al. (2014) synthesized a new series of pyridopyrimidine derivatives with Schiff bases of certain amino acids, exploring their antimicrobial activities. This research indicates the broad utility of pyrido[2,3-d]pyrimidine derivatives in developing antibacterial and antifungal agents, showing significant activity against various bacterial strains and fungi (Alwan et al., 2014).

Future Directions

The future directions for pyrido[2,3-d]pyrimidines involve designing novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . This includes retaining the cyclopentyl substituent in both fragments and modifying substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine .

Mechanism of Action

Target of Action

The primary targets of 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M phase transitions .

Mode of Action

This compound acts as a selective inhibitor of CDK4/6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 to the S phase . This results in cell cycle arrest and inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK4/6 affects multiple biochemical pathways. It impacts the Rb/E2F pathway , leading to the suppression of E2F target genes that are essential for DNA synthesis and S phase entry . It also influences other pathways related to cell cycle regulation, apoptosis, and DNA repair .

Pharmacokinetics

Similar compounds like ribociclib and palbociclib, which are also selective cdk4/6 inhibitors, have been shown to have good bioavailability and are metabolized primarily in the liver .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . This leads to a decrease in tumor growth in cancers that are dependent on CDK4/6 for growth and survival, such as estrogen receptor-positive (ER+) breast cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment could potentially affect the compound’s stability and activity . Additionally, factors such as pH and temperature could also play a role .

Properties

IUPAC Name

6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-6-5-12-9-7(8(6)17-3)10(15)13-11(16)14(9)2/h5H,4H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXAUSAMZUWUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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